molecular formula C24H19ClN2O2 B11979262 [2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone

[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone

Cat. No.: B11979262
M. Wt: 402.9 g/mol
InChI Key: OIEBJHBQHSYQEL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methylphenyl group attached to a dihydropyrazolo[1,5-c][1,3]benzoxazine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the methylphenyl group: This step often involves Friedel-Crafts acylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common reagents and conditions used in these reactions include anhydrous aluminum chloride for Friedel-Crafts reactions and various oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have shown its potential as an inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H19ClN2O2

Molecular Weight

402.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C24H19ClN2O2/c1-15-6-8-17(9-7-15)23(28)24-27-21(19-4-2-3-5-22(19)29-24)14-20(26-27)16-10-12-18(25)13-11-16/h2-13,21,24H,14H2,1H3

InChI Key

OIEBJHBQHSYQEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5O2

Origin of Product

United States

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